1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Description
The compound 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone (hereafter referred to as the "target compound") features a piperidine core substituted with a 3-bromopyridinyloxy group at the 4-position and a 1-methyl-1H-tetrazol-5-ylthio moiety at the ethanone side chain.
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O2S/c1-20-14(17-18-19-20)24-9-12(22)21-7-4-10(5-8-21)23-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIVNURESPTKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure incorporates a brominated pyridine, a piperidine ring, and a tetrazole moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromopyridine moiety may enhance binding affinity to specific receptors or enzymes, leading to modulation of biological pathways. The presence of the tetrazole ring is known to influence pharmacokinetic properties, potentially improving bioavailability and efficacy.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing brominated pyridine structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-bromopyridin-2-yl) derivative | MCF-7 (breast) | 5.0 | Caspase-dependent apoptosis |
| 1-(4-bromopyridin-2-yl) derivative | HeLa (cervical) | 7.5 | Inhibition of Bcl-2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of various concentrations of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antimicrobial Testing : Another investigation focused on the antimicrobial effects against E. coli and S. aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Comparison with Similar Compounds
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone (CAS: Not specified)
- Structure : Contains a piperazine ring linked to a 5-bromopyridinyl group and a trifluoroacetyl group.
- Comparison : While both compounds share a bromopyridine substituent, the target compound uses a piperidine ring, whereas this analogue employs a piperazine. The trifluoroacetyl group in the latter may enhance metabolic stability compared to the tetrazole-thioether in the target compound. Piperazine derivatives often exhibit improved solubility due to increased polarity .
5-(4-Bromobenzyl)-2-(pyridin-2-ylimino)thiazolidin-4-one (CAS: 1056555-80-6)
- Structure: Features a thiazolidinone core with a 4-bromobenzyl group and a pyridinylimino substituent.
- Comparison: The thiazolidinone ring introduces a planar, conjugated system absent in the target compound. The 4-bromobenzyl group may confer distinct lipophilicity and steric effects compared to the 3-bromopyridinyloxy group.
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone (CAS: 900013-16-3)
- Structure: Combines a dihydropyrazole ring with a 4-hydroxyphenyl group, a thienyl substituent, and a piperidinyl-ethanone side chain.
- Comparison: The dihydropyrazole core contrasts with the piperidine in the target compound. However, the absence of a brominated aromatic system could reduce halogen-bonding interactions critical for certain targets .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound has the highest molecular weight (427.28 g/mol) due to its bulky tetrazole-thioether group.
- The trifluoroacetyl analogue exhibits lower molecular weight (354.18 g/mol), likely enhancing membrane permeability.
- The thiazolidinone derivative has intermediate lipophilicity, balancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
